Ácido 3-(butilaminocarbonil)fenilborónico

Descripción general

Descripción

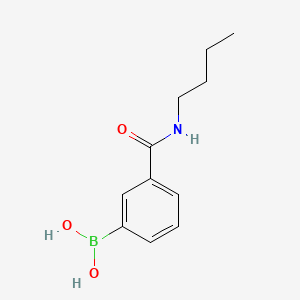

3-(Butylaminocarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a white solid with a melting point of 216-224°C and a density of approximately 1.14 g/cm³ . This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Aplicaciones Científicas De Investigación

3-(Butylaminocarbonyl)phenylboronic acid has several applications in scientific research:

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, boronic acids undergo transmetalation, a process where they transfer their organic groups to a transition metal, such as palladium . This reaction is widely used for carbon-carbon bond formation .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

The compound’s properties, such as its molecular weight (22106 g/mol) and predicted pKa (787) suggest it may have favorable absorption and distribution characteristics .

Result of Action

Its role in sm cross-coupling reactions suggests it may facilitate the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Butylaminocarbonyl)phenylboronic acid. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, the efficiency of SM cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .

Análisis Bioquímico

Biochemical Properties

3-(Butylaminocarbonyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its interaction with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is reversible, allowing for the study of enzyme kinetics and inhibition mechanisms. Additionally, 3-(Butylaminocarbonyl)phenylboronic acid can interact with glycoproteins and other carbohydrate-containing biomolecules, forming stable complexes that can be used to study carbohydrate recognition and binding .

Cellular Effects

The effects of 3-(Butylaminocarbonyl)phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, 3-(Butylaminocarbonyl)phenylboronic acid can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .

Molecular Mechanism

At the molecular level, 3-(Butylaminocarbonyl)phenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity by blocking substrate access to the active site. Additionally, 3-(Butylaminocarbonyl)phenylboronic acid can act as a competitive inhibitor, competing with natural substrates for binding to the enzyme. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Butylaminocarbonyl)phenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture or high temperatures. Long-term studies have shown that 3-(Butylaminocarbonyl)phenylboronic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are often reversible upon removal of the compound, but some cellular changes may persist .

Dosage Effects in Animal Models

The effects of 3-(Butylaminocarbonyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 3-(Butylaminocarbonyl)phenylboronic acid can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity .

Metabolic Pathways

3-(Butylaminocarbonyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in carbohydrate metabolism, leading to altered levels of metabolites such as glucose and fructose. Additionally, 3-(Butylaminocarbonyl)phenylboronic acid can affect the flux of metabolic pathways by modulating the activity of key regulatory enzymes. These interactions can have downstream effects on overall cellular metabolism and energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-(Butylaminocarbonyl)phenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters.

Industrial Production Methods

Industrial production methods for 3-(Butylaminocarbonyl)phenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Butylaminocarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Amide derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Cyclohexylaminocarbonyl)phenylboronic acid

- 3-(Piperidin-1-ylcarbonyl)phenylboronic acid

- 3-(Cyclopentylaminocarbonyl)phenylboronic acid

- 4-Chloro-3-(butylaminocarbonyl)phenylboronic acid

Uniqueness

3-(Butylaminocarbonyl)phenylboronic acid is unique due to its specific structure, which allows for selective interactions in Suzuki-Miyaura coupling reactions. Its butylaminocarbonyl group provides distinct steric and electronic properties compared to other similar compounds, making it particularly useful in certain synthetic applications.

Actividad Biológica

3-(Butylaminocarbonyl)phenylboronic acid (CAS No. 397843-70-8) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The mechanism of action for boronic acids, including 3-(butylaminocarbonyl)phenylboronic acid, primarily involves their interaction with biological molecules through the formation of boronate esters with cis-diols. This interaction can modulate various biochemical pathways, particularly those involving glycoproteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and β-lactamases by forming stable complexes with the active site residues.

- Cell Signaling Modulation : They may affect signaling pathways by altering receptor interactions or downstream signaling cascades.

Antibacterial Activity

Research has demonstrated that boronic acids exhibit significant antibacterial properties. For instance, derivatives similar to 3-(butylaminocarbonyl)phenylboronic acid have shown efficacy against resistant bacterial strains by inhibiting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. A study reported that certain boronic acid derivatives had inhibitory constants (Ki) in the low micromolar range (0.004 µM for one derivative), indicating potent activity against resistant strains .

Cytotoxicity Studies

Studies assessing the cytotoxic effects of 3-(butylaminocarbonyl)phenylboronic acid on various cancer cell lines have indicated that it can induce apoptosis in a dose-dependent manner. The compound's ability to disrupt cellular processes has been linked to its interaction with specific cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies and Research Findings

- Study on Plant Cells : Research involving plant cells treated with various phenylboronic acids, including 3-(butylaminocarbonyl)phenylboronic acid, demonstrated significant morphological changes such as disassembly of cytoplasmic strands and nuclear collapse. The degree of disruption was correlated with the binding strength of the boronic acid used .

- Antimicrobial Efficacy : A comparative study highlighted that compounds structurally similar to 3-(butylaminocarbonyl)phenylboronic acid exhibited strong antibacterial activity against hospital-acquired infections. The mechanism involved reversible binding to β-lactamase enzymes, effectively restoring the activity of β-lactam antibiotics .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

[3-(butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTGJEHDHSYNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395133 | |

| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-70-8 | |

| Record name | B-[3-[(Butylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Butylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.